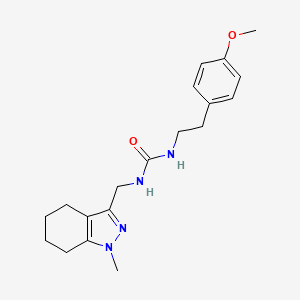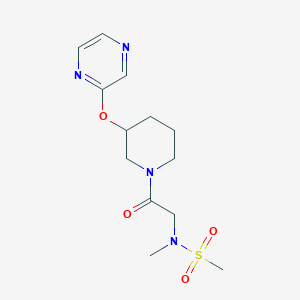![molecular formula C21H23N5OS B2737478 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide CAS No. 2097897-45-3](/img/structure/B2737478.png)
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The cyclopenta[c]pyridazin-3-yl group, for instance, involves a fused five-membered and six-membered ring with nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom, and the benzothiazole group is a fused ring system containing a benzene ring and a thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research efforts in synthesizing heterocyclic compounds, including pyrazines, pyridines, and benzothiazoles, often aim to explore their chemical properties and structural dynamics. For example, studies on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their cyclocondensation reactions to yield related heterocyclic structures showcase the chemical versatility and potential for generating novel molecules with significant biological or industrial applications (Jachak et al., 2006). Such research underscores the importance of understanding the fundamental chemistry that could be applicable to the compound of interest, particularly in the context of generating new materials or drugs.
Biological Activities and Applications
Compounds with complex heterocyclic structures have been extensively studied for their potential biological activities. For instance, the exploration of heterocyclic carboxamides as potential antipsychotic agents highlights the therapeutic prospects of these molecules. These studies evaluate the binding affinities to various neurotransmitter receptors and assess in vivo activities, suggesting a pathway to discovering new treatments for psychiatric disorders (Norman et al., 1996). Similarly, the antimycobacterial activities of imidazo[1,2-a]pyridine-3-carboxamide derivatives against drug-sensitive and resistant Mycobacterium tuberculosis strains indicate the potential of heterocyclic compounds in addressing infectious diseases (Lv et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-13-22-18-12-16(5-6-19(18)28-13)23-21(27)14-7-9-26(10-8-14)20-11-15-3-2-4-17(15)24-25-20/h5-6,11-12,14H,2-4,7-10H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESYPNXEKJRLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)C4=NN=C5CCCC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-chlorophenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2737400.png)
![3-Chloro-2-(3,4-dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2737401.png)
![N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2737402.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2737405.png)


![3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2737409.png)


![3-Methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide](/img/structure/B2737414.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2737415.png)